1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone
CAS No.: 334968-78-4
Cat. No.: VC8428117
Molecular Formula: C13H15NO2S
Molecular Weight: 249.33 g/mol
* For research use only. Not for human or veterinary use.
![1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone - 334968-78-4](/images/structure/VC8428117.png)
Specification
CAS No. | 334968-78-4 |
---|---|
Molecular Formula | C13H15NO2S |
Molecular Weight | 249.33 g/mol |
IUPAC Name | 1-(4-benzyl-2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one |
Standard InChI | InChI=1S/C13H15NO2S/c1-2-12(15)14-11(9-16-13(14)17)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
Standard InChI Key | RMIDPJIHKSUBCO-UHFFFAOYSA-N |
SMILES | CCC(=O)N1C(COC1=S)CC2=CC=CC=C2 |
Canonical SMILES | CCC(=O)N1C(COC1=S)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone is a chiral oxazolidinone derivative characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a thioxo (sulfur) substitution at position 2 and a phenylmethyl group at the stereogenic C4 position. Its molecular formula is C₁₃H₁₅NO₂S, yielding a molecular weight of 249.33 g/mol . The compound’s IUPAC name reflects its R-configuration at C4, which is critical for its stereochemical behavior in synthetic or biological contexts.
Table 1: Key Identifiers of 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone
Property | Value |
---|---|
CAS Registry Number | 334968-78-4 |
Molecular Formula | C₁₃H₁₅NO₂S |
Molecular Weight | 249.33 g/mol |
Stereochemistry | (4R) configuration |
Synonyms | 1-[(4R)-4-(Phenylmethyl)-2-thioxo-3-oxazolidinyl]-1-propanone; 99% ee |
The compound’s structure combines a rigid oxazolidinone scaffold with a ketone side chain, enabling potential reactivity at both the thioamide and carbonyl groups. Its phenylmethyl substituent introduces aromatic hydrophobicity, which may influence solubility and intermolecular interactions .
Physicochemical Properties
Limited experimental data are available for this compound, but inferences can be drawn from structural analogs and computational models:
Table 2: Predicted Physicochemical Properties
Property | Value/Description |
---|---|
Solubility | Low aqueous solubility; soluble in DMSO, DMF |
Melting Point | Not reported |
LogP (Partition Coefficient) | ~2.5 (estimated) |
Stability | Sensitive to oxidation and hydrolysis |
A related thiazolidinyl analog (CAS: 863324-53-2) exhibits solubility in DMSO and stability at 2–8°C, suggesting similar storage recommendations for the oxazolidinone variant .
Research Gaps and Future Directions
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Synthetic Optimization: Develop scalable, stereoselective routes to improve yield and purity.
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Biological Screening: Evaluate antimicrobial, antifungal, and enzyme inhibitory activity.
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Computational Modeling: Predict binding modes with biological targets (e.g., ribosomes or dehydrogenases).
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